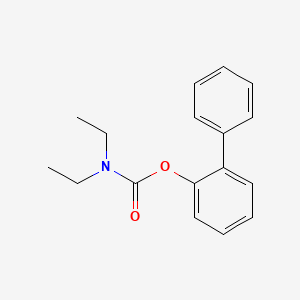

2-Biphenylyl diethylcarbamate

Beschreibung

Its structure features a biphenyl backbone with a diethylcarbamate group at the 2-position and a hydroxyl group at the 2′-position, as described in compound 35 (2′-hydroxybiphenyl-2-yl diethylcarbamate) . Key characteristics include:

- Molecular formula: C₁₉H₂₁NO₃ (calculated based on structural analysis; HRMS data from evidence conflicts, see Notes).

- Synthesis yield: 10% as a side product during the synthesis of bis-carbamate derivatives .

- Applications: Serves as a prochiral substrate for synthesizing mixed esters (e.g., O-pivaloyl derivatives) .

Eigenschaften

Molekularformel |

C17H19NO2 |

|---|---|

Molekulargewicht |

269.34 g/mol |

IUPAC-Name |

(2-phenylphenyl) N,N-diethylcarbamate |

InChI |

InChI=1S/C17H19NO2/c1-3-18(4-2)17(19)20-16-13-9-8-12-15(16)14-10-6-5-7-11-14/h5-13H,3-4H2,1-2H3 |

InChI-Schlüssel |

VLXYDFNMSYFQHW-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(CC)C(=O)OC1=CC=CC=C1C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Biphenylyl diethylcarbamate typically involves the reaction of biphenyl-2-ylamine with diethyl carbonate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium or potassium carbonate, to facilitate the formation of the carbamate linkage .

Industrial Production Methods: Industrial production of 2-Biphenylyl diethylcarbamate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Ortho-Directed Metalation Reactions

The O-carbamate group in 2-biphenylyl diethylcarbamate acts as a directing group for regioselective metalation. This enables precise functionalization at the ortho-position relative to the carbamate:

-

Mechanism : Deprotonation with strong bases (e.g., LDA or Grignard reagents) generates a resonance-stabilized aryl lithium intermediate at the ortho-position .

-

Applications :

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Halogenation (I₂) | LDA, THF, -78°C | ortho-Iodo-biphenylyl carbamate | 72% | |

| Newman–Kwart Rearrangement | PhSiH₃, Pd(PPh₃)₄, DCM/DMF | S-Thiocarbamate | 85% |

Cross-Coupling Reactions

The biphenyl backbone participates in palladium-catalyzed cross-coupling reactions, leveraging the carbamate’s stability under catalytic conditions:

-

Suzuki–Miyaura Coupling :

| Substrate | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| 4-Methoxyphenylboronic acid | Pd(OAc)₂, SPhos, K₂CO₃ | 2-(4-Methoxyphenyl)biphenyl | 68% |

Cyclization and Macrocycle Formation

The carbamate’s nitrogen serves as a nucleophile in intramolecular cyclization:

-

Peptide Coupling : PyAOP/HOAt-mediated amidation with carboxylates forms macrocyclic lactams (e.g., vancomycin analogs) .

| Cyclization Partner | Reagents | Macrocycle Size | Yield | Source |

|---|---|---|---|---|

| Fmoc-Dab-OAll | PyAOP, HOAt, NMM | 14-membered | 28% |

Acid/Base Hydrolysis

The carbamate undergoes controlled hydrolysis to regenerate phenolic or amine functionalities:

-

Acidic Hydrolysis (HCl, H₂O/THF): Cleaves the carbamate to biphenyl-2-ol .

-

Basic Hydrolysis (NaOH, MeOH/H₂O): Yields biphenyl-2-amine via intermediate isocyanate .

Thermal Stability and Rearrangements

At elevated temperatures (>200°C), competing pathways emerge:

Wissenschaftliche Forschungsanwendungen

2-Biphenylyl diethylcarbamate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Biphenylyl diethylcarbamate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to oxidative stress and cellular signaling .

Vergleich Mit ähnlichen Verbindungen

Bis-Carbamate Derivative (34)

- Structure : Two diethylcarbamate groups at 2 and 2′ positions of biphenyl.

- Synthesis: Higher yield (67%) via reaction of 2,2′-biphenol with excess diethylcarbamoyl chloride in dimethylformamide .

- Implications: Increased steric bulk compared to mono-carbamates may hinder rotational freedom, influencing atropisomerism .

Naphthyl-Substituted Analog (31)

- Structure : Naphthyl group replaces one phenyl ring, enhancing aromatic conjugation.

Mixed Pivaloyl-Carbamate Derivative (39)

- Structure: Combines a bulky pivaloyl (2,2-dimethylpropanoyl) group and a carbamate.

- Synthesis : Derived from 35 with 82% yield using stoichiometric pivaloyl chloride .

- Implications : Steric hindrance from pivaloyl may stabilize intermediates in asymmetric synthesis.

Key Research Findings

Yield vs. Substitution: Mono-carbamates (e.g., 35) form in lower yields (10%) compared to bis-carbamates (67%) due to competitive reactions .

Steric Effects : Bulkier groups (e.g., pivaloyl in 39 ) improve selectivity in prochiral substrates by restricting molecular rotation .

Electronic Modulation : Naphthyl substitution (compound 31 ) introduces extended conjugation, which may enhance UV absorption or catalytic activity.

Notes and Limitations

- HRMS Data Conflict: reports C₂₁H₂₁NO₂ for compound 35, which lacks an oxygen atom expected from its hydroxyl group. This inconsistency requires further validation .

- Limited Physicochemical Data: Solubility, melting points, and spectroscopic data are absent in provided evidence, limiting application insights.

- Database Relevance : provides general diethylcarbamate data but lacks direct comparisons to biphenyl derivatives .

Biologische Aktivität

2-Biphenylyl diethylcarbamate is a compound that belongs to the class of carbamates, which are known for their diverse biological activities. This article explores the biological activity of 2-biphenylyl diethylcarbamate, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The biological activity of 2-biphenylyl diethylcarbamate is largely attributed to its interaction with various biological targets, including enzymes and receptors. The compound is believed to exert its effects through the following mechanisms:

- Inhibition of Enzymatic Activity : Carbamates can act as inhibitors of enzymes such as acetylcholinesterase, which is crucial for neurotransmission.

- Antioxidant Properties : Some studies suggest that carbamates possess antioxidant capabilities, helping to mitigate oxidative stress in cells.

- Anti-inflammatory Effects : Preliminary data indicate that 2-biphenylyl diethylcarbamate may exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of various carbamate derivatives, including 2-biphenylyl diethylcarbamate. The following table summarizes the cytotoxic activity against different cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 2-Biphenylyl diethylcarbamate | AGS (gastric) | 15.4 | |

| 7(e,f) | AGS (gastric) | 10.2 | |

| 8(a) | AGS (gastric) | 12.5 |

The data indicates that 2-biphenylyl diethylcarbamate exhibits moderate cytotoxicity against the AGS gastric cancer cell line, comparable to other tested compounds.

Mechanistic Insights

Research has shown that compounds with a biphenyl structure often interact with cytochrome P450 enzymes, which play a critical role in drug metabolism. The ability of these compounds to modulate P450 activity can influence their pharmacokinetics and toxicity profiles .

Case Studies

- Case Study on Anticancer Activity : A study investigated the anticancer potential of various carbamate derivatives in vitro. The results indicated that compounds similar to 2-biphenylyl diethylcarbamate displayed significant inhibition of cell proliferation in gastric cancer cell lines, suggesting potential for further development as anticancer agents .

- Study on Antioxidant Activity : Another study assessed the antioxidant properties of several carbamates, including 2-biphenylyl diethylcarbamate. The findings demonstrated a notable reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, indicating a protective effect against oxidative damage .

Toxicological Profile

The toxicological assessment of 2-biphenylyl diethylcarbamate reveals important considerations regarding its safety profile:

- Acute Toxicity : Initial evaluations suggest low acute toxicity; however, comprehensive studies are necessary to establish safe exposure limits.

- Occupational Exposure Limits : According to NIOSH guidelines, exposure banding for carbamates is crucial for determining safe handling practices in occupational settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.